molecular formula C17H19NO2 B7838826 N-benzylphenylalanine methyl ester

N-benzylphenylalanine methyl ester

Cat. No.: B7838826
M. Wt: 269.34 g/mol
InChI Key: GVTZTBHOYNXMKJ-INIZCTEOSA-N
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Description

N-benzylphenylalanine methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of phenylalanine, with the carboxyl group esterified to form a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylphenylalanine methyl ester can be synthesized through several methods. One common approach involves the esterification of N-benzylphenylalanine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of acid catalysts and controlled temperature conditions are critical to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzylphenylalanine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

    Transesterification: Methanol or ethanol with an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: N-benzylphenylalanine and methanol.

    Transesterification: New ester derivatives depending on the alcohol used.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

Mechanism of Action

The mechanism of action of N-benzylphenylalanine methyl ester involves its interaction with specific molecular targets in biological systems. The benzyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-benzylphenylalanine methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzyl group and the ester functionality, which imparts specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTZTBHOYNXMKJ-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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